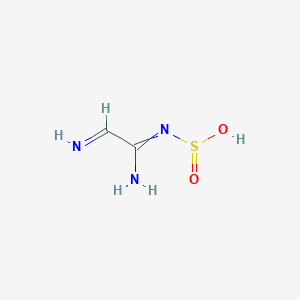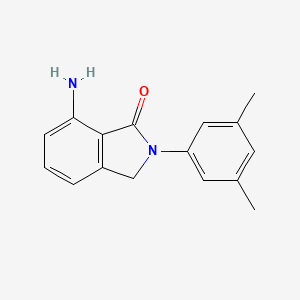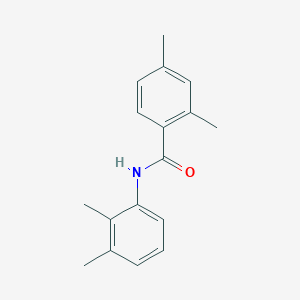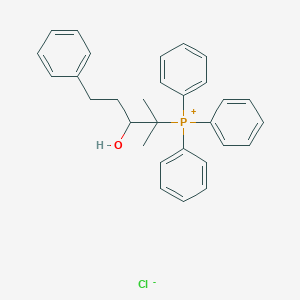![molecular formula C11H12O3 B12536303 3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid CAS No. 803745-23-5](/img/structure/B12536303.png)
3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a methoxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-(Methoxymethyl)benzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine. This reaction forms the corresponding cinnamic acid derivative.
Purification: The product is then purified using recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of 3-[2-(Methoxymethyl)phenyl]propanoic acid.
Reduction: Formation of 3-[2-(Methoxymethyl)phenyl]propanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamic Acid: The parent compound, which lacks the methoxymethyl substitution.
3-[2-(Hydroxymethyl)phenyl]prop-2-enoic acid: A similar compound with a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
The presence of the methoxymethyl group in 3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid imparts unique chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
803745-23-5 |
|---|---|
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
3-[2-(methoxymethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H12O3/c1-14-8-10-5-3-2-4-9(10)6-7-11(12)13/h2-7H,8H2,1H3,(H,12,13) |
InChI-Schlüssel |
OQBYLMGIBSGXSC-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC=CC=C1C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3,4-Dimethoxyphenyl)methoxy]propanoic acid](/img/structure/B12536233.png)

![Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester](/img/structure/B12536244.png)
![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12536247.png)
![3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12536248.png)



![2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B12536271.png)


![N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide](/img/structure/B12536283.png)

